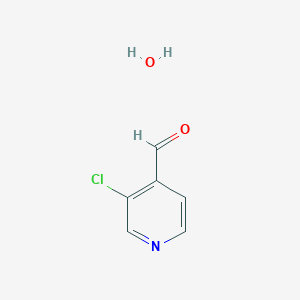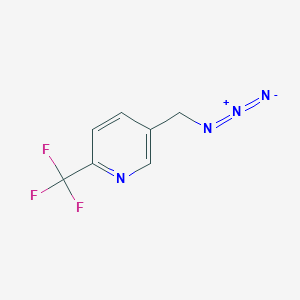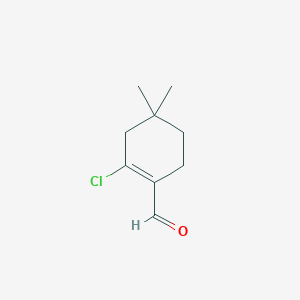
4-(2,5-Bistrifluoromethylphenyl)pyridine-2-carbonitrile
描述
4-(2,5-Bistrifluoromethylphenyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C14H6F6N2. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a pyridine ring with a carbonitrile group.
准备方法
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators. The reaction conditions often involve high temperatures and the use of solvents like dimethylformamide (DMF) or acetonitrile.
Industrial production methods may involve more scalable approaches, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods are designed to optimize reaction conditions, minimize waste, and enhance safety.
化学反应分析
4-(2,5-Bistrifluoromethylphenyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more of the fluorine atoms. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
4-(2,5-Bistrifluoromethylphenyl)pyridine-2-carbonitrile has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-(2,5-Bistrifluoromethylphenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
相似化合物的比较
4-(2,5-Bistrifluoromethylphenyl)pyridine-2-carbonitrile can be compared with other similar compounds, such as:
2,5-Bistrifluoromethylphenyl derivatives: These compounds share the trifluoromethyl substitution pattern but differ in the functional groups attached to the phenyl ring.
Trifluoromethylpyridines: These compounds, such as 2-trifluoromethylpyridine, have a single trifluoromethyl group attached to the pyridine ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its dual trifluoromethyl substitution, which imparts distinct chemical properties and enhances its potential for diverse applications.
属性
IUPAC Name |
4-[2,5-bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F6N2/c15-13(16,17)9-1-2-12(14(18,19)20)11(6-9)8-3-4-22-10(5-8)7-21/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFULCSQOATHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate](/img/structure/B1405405.png)




![6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1405417.png)






![Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405426.png)

